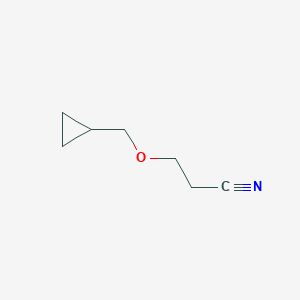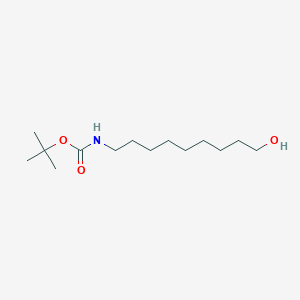
N-Boc-9-aminononan-1-ol
Overview
Description
Mechanism of Action
Target of Action
N-Boc-9-aminononan-1-ol is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are structurally diverse amines, amino acids, and peptides .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides with di-tert-butyl dicarbonate .
Pharmacokinetics
As a compound used primarily in laboratory research and chemical production processes , its bioavailability would be largely dependent on the specific experimental or industrial context in which it is used.
Result of Action
The primary result of this compound’s action is the protection of amines, allowing for more controlled and efficient chemical reactions . This is particularly important in peptide synthesis, where the protection of amino groups as N-Boc derivatives is a key strategy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be catalyzed using Amberlyst-15 in ethanol . .
Biochemical Analysis
Biochemical Properties
N-Boc-9-aminononan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules during these processes. For instance, it can act as a substrate for carbamate-forming enzymes, facilitating the formation of peptide bonds. Additionally, this compound may interact with hydroxylase enzymes, which catalyze the hydroxylation of organic substrates, thereby influencing the overall reaction dynamics .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain proteases, preventing the degradation of target proteins. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound may cause toxicity or adverse effects such as liver damage or altered metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. It can be metabolized by hydroxylase enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in downstream reactions, contributing to the overall metabolic flux. Additionally, this compound may influence the levels of specific metabolites, thereby affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can be influenced by factors such as its chemical properties, the presence of specific transporters, and the overall cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s overall biochemical activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-9-aminononan-1-ol can be synthesized through a multi-step process involving the protection of the amine group and subsequent functionalization of the carbon chain. One common method involves the following steps:
Protection of the amine group: The amine group of 9-aminononan-1-ol is protected using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Functionalization of the carbon chain: The hydroxyl group at the end of the carbon chain can be introduced through various methods, including oxidation of the corresponding alkene or reduction of the corresponding aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-9-aminononan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides and amines.
Scientific Research Applications
N-Boc-9-aminononan-1-ol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Used in the study of biochemical pathways and molecular interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Boc-9-aminononan-1-ol can be compared with other Boc-protected amines, such as:
N-Boc-9-aminodecan-1-ol: Similar structure but with a longer carbon chain.
N-Boc-8-aminononan-1-ol: Similar structure but with a shorter carbon chain.
N-Boc-9-aminononan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
The uniqueness of this compound lies in its specific carbon chain length and the position of the hydroxyl group, which can influence its reactivity and applications in synthesis .
Properties
IUPAC Name |
tert-butyl N-(9-hydroxynonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h16H,4-12H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOMQRHBUKSSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


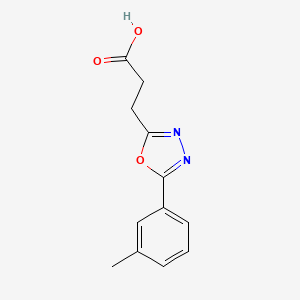
![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)

![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)

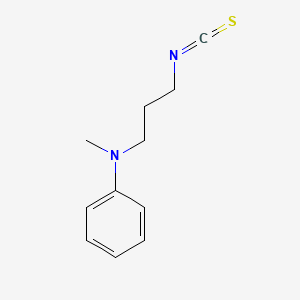
![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)
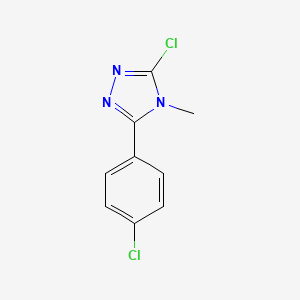
![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)
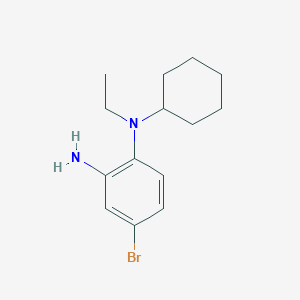
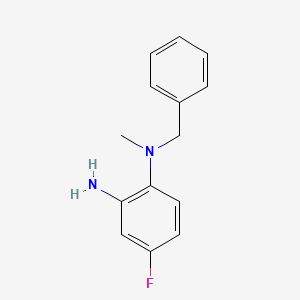
![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
